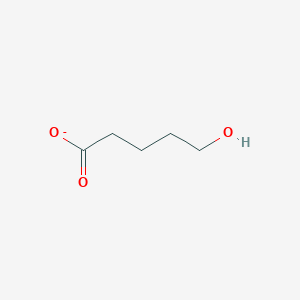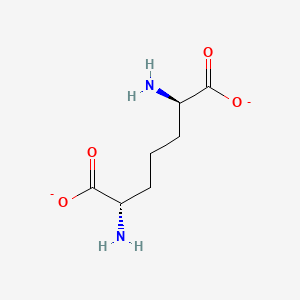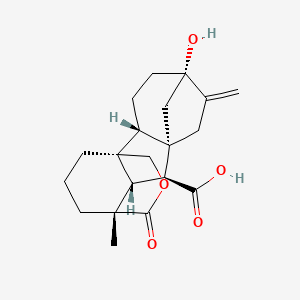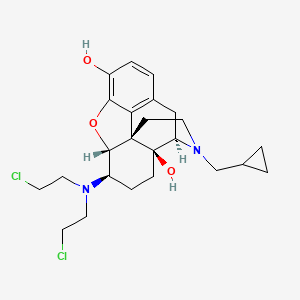
Triacsin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacsin B is a natural product found in Streptomyces and Kitasatospora aureofaciens with data available.
Aplicaciones Científicas De Investigación
Biosynthesis and Structural Uniqueness
Triacsin B, along with other triacsins, is distinguished by its N-hydroxytriazene moiety, a unique feature not found in other secondary metabolites. The biosynthesis of triacsins was explored in a study that identified the biosynthetic gene cluster in Streptomyces aureofaciens ATCC 31442. This study also discovered a new triacsin producer, Streptomyces tsukubaensis NRRL 18488, and used targeted gene disruption and stable isotope feeding to advance the understanding of N-hydroxytriazene biosynthesis (Twigg et al., 2019).
Biocatalytic Application and Enzymatic Study
Triacsin B's relevance extends to biocatalytic applications. A study detailed the enzymes necessary for constructing and installing the N-hydroxytriazene pharmacophore of triacsins. This research revealed two ATP-dependent enzymes responsible for consecutive N-N bond formation reactions, thus paving the way for future mechanistic investigations and biocatalytic applications involving enzymes for N-N bond formation (Del Rio Flores et al., 2021).
Potential Therapeutic Applications
Triacsin B and related compounds have been studied for potential therapeutic applications in various medical conditions:
- Anti-atherosclerotic Activity : Triacsin C, a closely related compound, was found to possess anti-atherogenic activity by inhibiting acyl-CoA synthetase activity, as demonstrated in Low-density lipoprotein receptor-knockout mice (Matsuda et al., 2008).
- Inhibition of Lipid Metabolism : Another study on Triacsin C revealed its role in inhibiting lipid metabolism, indicating potential applications in conditions like non-alcoholic fatty liver disease (NAFLD) (Dechandt et al., 2017).
- Potential in Cancer Treatment : Triacsin C's inhibition of acyl-CoA synthetase, a key enzyme in lipid metabolism, has been explored for its potential to enhance the efficacy of cancer treatments like etoposide (Mashima et al., 2009).
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
N-[(Z)-[(2E,4E,6E,8E)-undeca-2,4,6,8-tetraenylidene]amino]nitrous amide |
InChI |
InChI=1S/C11H15N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-11H,2H2,1H3,(H,13,15)/b4-3+,6-5+,8-7+,10-9+,12-11- |
Clave InChI |
UNHSVZVRFBRLAW-LRSVIVFASA-N |
SMILES isomérico |
CC/C=C/C=C/C=C/C=C/C=N\NN=O |
SMILES canónico |
CCC=CC=CC=CC=CC=NNN=O |
Sinónimos |
triacsin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




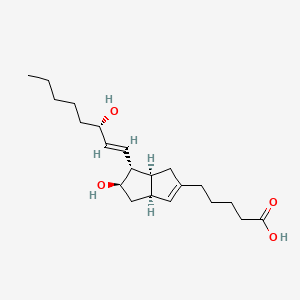


![2H-10,1a-(Epoxymethano)oxireno[4,5]cyclodeca[1,2-b]furan-12-one, 3,6,10,10a-tetrahydro-5,9-dimethyl-, [1aS-(1aR*,4E,10R*,10aR*)]-](/img/structure/B1236266.png)
